molecular formula C13H18FN3O2 B2628829 N-(5-amino-2-fluorophenyl)-3-(morpholin-4-yl)propanamide CAS No. 937617-79-3

N-(5-amino-2-fluorophenyl)-3-(morpholin-4-yl)propanamide

Cat. No.: B2628829
CAS No.: 937617-79-3
M. Wt: 267.304
InChI Key: NIQZAFMCSRPJOO-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)-3-(morpholin-4-yl)propanamide is a synthetic propanamide derivative characterized by a morpholine ring and a fluorinated aromatic amine group. Its structure comprises:

  • Morpholine moiety: A six-membered heterocyclic ring containing one oxygen and one nitrogen atom, known to enhance solubility and pharmacokinetic properties.

The synthesis of related compounds involves coupling morpholine-containing intermediates with substituted phenylpropanamides under controlled conditions .

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-3-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c14-11-2-1-10(15)9-12(11)16-13(18)3-4-17-5-7-19-8-6-17/h1-2,9H,3-8,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQZAFMCSRPJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-amino-2-fluorophenyl)-3-(morpholin-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-amino-2-fluorophenyl derivatives with morpholine in the presence of suitable coupling agents. The resulting product is characterized by high purity and yields, which can vary based on the reaction conditions used (temperature, solvent, and time) .

Table 1: Synthesis Conditions and Yields

Condition Yield (%) Notes
Microwave irradiation at 180°C27Low yield; further optimization needed
Acetonitrile at 170°CImproved yieldOptimal conditions for synthesis
Reaction time: 25 minutes-Standard duration for high-purity products

Anticancer Activity

This compound has shown significant anticancer properties. In vitro studies against various cancer cell lines indicate that this compound induces apoptosis in a dose-dependent manner.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The results demonstrated IC50 values indicating potent activity:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
U-9371.54Cell cycle arrest at G1 phase

These findings suggest that the compound acts as a promising candidate for further development as an anticancer agent .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects appears to involve:

  • Caspase Activation : Increased levels of active caspases were observed in treated cells, indicating a pathway leading to apoptosis.
  • Cell Cycle Arrest : Flow cytometry analysis showed an accumulation of cells in the G1 phase, suggesting interference with cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and morpholine moiety have been explored to enhance potency and selectivity against specific cancer types.

Table 2: SAR Analysis of Derivatives

Derivative Modification Biological Activity (IC50)
Compound A (N-methyl derivative)Methyl group on morpholineIC50 = 0.48 µM
Compound B (para-substituted variant)Fluorine at para positionIC50 = 0.19 µM

These modifications have shown varying degrees of success in enhancing anticancer activity, with certain substitutions leading to significant improvements in potency .

Scientific Research Applications

Anticonvulsant Activity

One of the most significant applications of N-(5-amino-2-fluorophenyl)-3-(morpholin-4-yl)propanamide is its anticonvulsant potential. Research has demonstrated that derivatives of this compound exhibit robust protection in various seizure models:

  • Maximal Electroshock Seizure Test (MES) : The compound showed an effective dose (ED50) of approximately 48.0 mg/kg, indicating strong anticonvulsant activity .
  • 6 Hz Seizure Model : It also displayed protective effects with an ED50 around 45.2 mg/kg, suggesting broad-spectrum efficacy against seizures .

These findings position this compound as a promising candidate for further development as an anticonvulsant agent.

Safety Profile

The safety profile of the compound is noteworthy, with studies indicating a high therapeutic window. In rotarod tests, which assess motor impairment, the compound exhibited no significant adverse effects at doses exceeding 300 mg/kg . This suggests that it may be suitable for therapeutic use without inducing motor dysfunction.

Case Study 1: Efficacy in Animal Models

In a study evaluating the efficacy of various derivatives, this compound demonstrated a significant protective effect against induced seizures in mice. The results highlighted its potential as a lead molecule for developing new anticonvulsants .

Case Study 2: Mechanism of Action

Further investigations into the mechanism of action revealed that the compound interacts with specific ion channels associated with neuronal excitability. This interaction profile supports its use in treating conditions characterized by excessive neuronal firing, such as epilepsy .

CompoundModelED50 (mg/kg)Safety Margin (TD50)
This compoundMES48.0>300
This compound6 Hz45.2>300

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares N-(5-amino-2-fluorophenyl)-3-(morpholin-4-yl)propanamide with key analogs:

Compound Name & Reference Structure Highlights Key Substituents Reported Biological Activity Applications
This compound (Target) Morpholine, 2-fluoro-5-aminophenyl -NH₂ (C5), -F (C2) Inferred antibacterial activity (based on analogs) Potential antimicrobial or receptor-modulating agent
3-(4-Chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide (2c) Morpholine, 4-chlorophenyl -Cl (C4) Antibacterial (20 mm inhibition zone vs. S. epidermidis) Antimicrobial drug candidate
GPR183: 3-(3,4-Difluorophenyl)-N-[3-fluoro-5-(morpholin-4-yl)phenyl]propanamide Morpholine, 3,4-difluorophenyl -F (C3, C4) Chemotactic receptor modulation (B-cell maturation) Inflammatory bowel disease (IBD) research
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole, 4-fluorophenyl, 4-methoxyphenyl -OCH₃ (C4), tetrazole Unspecified (structural similarity to enzyme inhibitors) Research chemical for metabolic studies

Key Comparative Insights

Substituent Effects on Bioactivity
  • Fluorine Position : The target compound’s ortho-fluorine (C2) may enhance binding specificity compared to para-fluorine in ’s analog. Fluorine’s electron-withdrawing effects can stabilize aromatic interactions in target proteins .
  • Amino Group: The 5-amino substituent in the target compound could improve solubility or hydrogen-bonding capacity relative to chloro (2c) or nitro (2e) groups, which are more electron-withdrawing .
  • Morpholine Role : The morpholine ring is a consistent feature across analogs, likely contributing to improved bioavailability and membrane permeability due to its polarity and conformational flexibility .
Therapeutic Potential
  • Receptor Targeting: GPR183 () demonstrates the utility of fluorinated morpholine-propanamides in modulating chemotactic receptors, implying the target compound could be explored in immunology or oncology for receptor-specific effects.

Q & A

Q. What are the standard synthetic routes for N-(5-amino-2-fluorophenyl)-3-(morpholin-4-yl)propanamide?

The compound is typically synthesized via amide coupling between 5-amino-2-fluorophenylamine and 3-(morpholin-4-yl)propanoic acid derivatives. Key steps include activation of the carboxylic acid (e.g., using HATU or EDCI) and reaction under inert conditions. For structural analogs, column chromatography and recrystallization are employed to isolate pure products, as seen in the synthesis of morpholine-containing oxadiazolyl-propionamides .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

High-resolution mass spectrometry (HRMS) validates molecular weight, while 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and 19F NMR^{19} \text{F NMR} confirm proton environments, carbon frameworks, and fluorine substitution patterns, respectively. For example, 19F NMR^{19} \text{F NMR} is essential for verifying the 2-fluorophenyl moiety, as demonstrated in fluorinated propanamide analogs .

Q. How can computational methods predict physicochemical properties of this compound?

Quantum chemical calculations (e.g., DFT) model electronic properties, while Quantitative Structure-Property Relationship (QSPR) analyses predict solubility, logP, and bioavailability. Tools like Gaussian or ORCA are used for geometry optimization, and molecular docking screens potential protein targets (e.g., PARP enzymes) based on morpholine and fluorophenyl pharmacophores .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Systematic screening of catalysts (e.g., DMAP), solvents (e.g., DMF vs. THF), and temperatures (25–80°C) can improve yields. For morpholine-containing analogs, coupling at 0°C reduces side reactions, while microwave-assisted synthesis enhances efficiency .

Q. How should discrepancies between experimental and computational spectral data be resolved?

Cross-validate NMR chemical shifts with Density Functional Theory (DFT)-predicted values. If discrepancies persist, reassess reaction purity or stereochemical assignments. For example, unexpected 1H NMR^1 \text{H NMR} splitting may indicate diastereomer formation, requiring chiral HPLC analysis .

Q. What analytical strategies ensure high purity (>98%) for pharmacological studies?

Reverse-phase HPLC with UV detection (λ = 254 nm) monitors impurities, while elemental analysis (C, H, N) confirms stoichiometry. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation products, as applied to morpholine-based quinazoline analogs .

Q. How can the compound’s stability under varying storage conditions be evaluated?

Conduct forced degradation studies using acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions. LC-MS identifies degradation pathways, while differential scanning calorimetry (DSC) assesses thermal stability .

Q. What experimental designs validate the compound’s pharmacological targets?

Use competitive binding assays (e.g., fluorescence polarization) against suspected targets (e.g., kinases, GPCRs). For PARP inhibition analogs, IC50_{50} values are determined via NAD+^+-depletion assays in cell lysates .

Q. How can in vitro toxicity be assessed early in development?

Screen cytotoxicity in HEK293 or HepG2 cells using MTT assays (48–72 hr exposure). Morpholine derivatives often exhibit low toxicity (IC50_{50} > 50 µM), but fluorophenyl groups may require metabolite profiling to rule out reactive intermediates .

Q. What crystallographic strategies resolve structural ambiguities?

Single-crystal X-ray diffraction with SHELXL refinement (via Olex2 or APEX4 software) determines absolute configuration. For poorly diffracting crystals, synchrotron radiation or cryocooling (100K) improves data quality, as applied to morpholine-containing small molecules .

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